molecular formula C32H40F3N5O5 B607386 Etrasimod arginine CAS No. 1206123-97-8

Etrasimod arginine

カタログ番号: B607386
CAS番号: 1206123-97-8
分子量: 631.7 g/mol
InChIキー: GVPVVOSNDUAUKM-BPGOJFKZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エトラシモッドアルギニンは、スフィンゴシン-1-リン酸受容体の選択的モジュレーターとして機能する合成化合物です。主に中等度から重度の潰瘍性大腸炎、すなわち炎症性腸疾患の治療に使用されます。 エトラシモッドアルギニンは、免疫系を調節して消化管の炎症を軽減することにより効果を発揮します .

準備方法

合成経路と反応条件

エトラシモッドアルギニンの合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。主なステップは以下のとおりです。

工業的生産方法

エトラシモッドアルギニンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下のものが含まれます。

化学反応の分析

Forced Degradation Reactions

Etrasimod arginine undergoes stress testing to identify degradation pathways and validate stability-indicating methods. Key findings from forced degradation studies include:

Table 1: Degradation Products Under Stress Conditions

Stress ConditionDegradation Products IdentifiedStability Outcome
Acidic hydrolysis3 major productsSignificant degradation
Oxidative (H₂O₂)2 major productsModerate degradation
Photolytic (UV light)3 major productsSignificant degradation
Basic hydrolysisNo degradationStable
Thermal (elevated temp)No degradationStable
  • Acidic Hydrolysis : Exposure to 0.01–1 M HCl at room temperature led to cleavage of the ether and ester linkages, generating three degradation products via hydrolysis and dehydrogenation .
  • Oxidative Stress : Incubation with 3–33% H₂O₂ produced two oxidized derivatives, likely through epoxidation of the cyclopropane ring .
  • Photodegradation : Sunlight exposure caused isomerization and bond cleavage, yielding three photolytic byproducts .

Chromatographic separation was achieved using a Poroshell 120 SB-C18 column, with detection at 227 nm. Structural characterization via tandem mass spectrometry (MS/MS) revealed m/z fragments consistent with modifications to the parent compound’s core structure .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs):

Table 2: Key Metabolic Reactions and Enzymes

Reaction TypeEnzymes InvolvedMajor Metabolites
OxidationCYP2C8, CYP2C9, CYP3A4M1, M3, M6
DehydrogenationCYP2C19, CYP2J2M2
GlucuronidationUGT1A7M4 (M2 glucuronide)
SulfationSulfotransferasesMinor conjugates
  • Oxidation : CYP2C8 and CYP2C9 catalyze hydroxylation of the aromatic ring, while CYP3A4 mediates N-dealkylation .
  • Glucuronidation : UGT1A7 conjugates M2 and M3 into hydrophilic glucuronides (M4 and M5) .
  • Elimination : 82% of metabolites are excreted in feces, with 4.9% in urine .

Drug-Drug Interactions Affecting Metabolism

Etrasimod’s pharmacokinetics are influenced by inhibitors/inducers of CYP enzymes:

Table 3: Impact of Concomitant Drugs on Etrasimod Exposure

Interacting DrugEnzyme ModulationChange in Etrasimod AUC
FluconazoleCYP2C19/2C9/3A4 inhibitor↑84%
GemfibrozilCYP2C8 inhibitor↑36%
RifampinCYP2C8/9/19/3A4 inducer↓50%

These interactions necessitate dose adjustments in patients on concomitant therapies .

Stability Under Physiological Conditions

  • Protein Binding : 97.9% plasma protein binding, primarily to albumin .
  • pH Stability : Degrades rapidly in acidic environments (e.g., gastric pH) but remains stable in neutral/basic conditions .
  • Thermal Stability : No degradation observed at temperatures up to 60°C .

Analytical Methods for Reaction Monitoring

  • HPLC-DAD-QqQ-MS/MS : Achieved resolution of degradation products with a retention factor (k) >2.0 and theoretical plates >10,000 .
  • MS Parameters : Positive electrospray ionization (ESI+), collision energy 40 V, and m/z range 100–600 .

科学的研究の応用

Etrasimod arginine has a wide range of scientific research applications, including:

作用機序

エトラシモッドアルギニンは、スフィンゴシン-1-リン酸受容体、特に受容体1、4、および5に結合することによりその効果を発揮します。この結合は、リンパ球がリンパ節から出ていくのを阻害し、それにより血流と炎症組織におけるリンパ球の量を減らします。 これらの受容体の調節は、免疫応答の制御と炎症の軽減に役立ちます .

類似の化合物との比較

エトラシモッドアルギニンは、以下のものなどの他のスフィンゴシン-1-リン酸受容体モジュレーターと比較されます。

    フィンゴリモド: 多発性硬化症の治療に使用されるもう1つのスフィンゴシン-1-リン酸受容体モジュレーター。

    オザニモド: 多発性硬化症と潰瘍性大腸炎の治療に使用されます。

    シポニモド: 主に多発性硬化症の治療に使用されます

独自性

エトラシモッドアルギニンは、受容体2と3に対する活性は最小限に抑えながら、スフィンゴシン-1-リン酸受容体1、4、および5を選択的に標的とすることにより、独自性を持ちます。 この選択的な標的化により、副作用のリスクが減少し、潰瘍性大腸炎の治療における治療効果が高まります .

類似化合物との比較

Etrasimod arginine is compared with other sphingosine-1-phosphate receptor modulators, such as:

Uniqueness

This compound is unique due to its selective targeting of sphingosine-1-phosphate receptors 1, 4, and 5, with minimal activity on receptors 2 and 3. This selective targeting reduces the risk of side effects and enhances its therapeutic efficacy in treating ulcerative colitis .

生物活性

Etrasimod arginine is a selective modulator of sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P receptors 1, 4, and 5. This compound has gained attention for its potential therapeutic applications in treating immune-mediated inflammatory disorders, particularly ulcerative colitis (UC). This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

Chemical Structure:

  • IUPAC Name: L-Arginine, (3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopent[b]indole-3-acetate
  • Molecular Formula: C32H40F3N5O5
  • Molecular Weight: 631.69 g/mol

This compound acts primarily by modulating S1P receptors, which play a crucial role in regulating lymphocyte trafficking. By selectively binding to S1P receptors 1, 4, and 5, etrasimod inhibits the egress of lymphocytes from lymphoid tissues into the bloodstream. This mechanism is particularly beneficial for conditions characterized by excessive immune response and inflammation, such as ulcerative colitis .

Pharmacodynamics

Etrasimod has demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts. In clinical trials involving UC patients:

  • Mean lymphocyte counts decreased to approximately 50% of baseline within 2 weeks of treatment.
  • After discontinuation of etrasimod at a dose of 2 mg once daily , lymphocyte levels returned to normal within approximately 2.6 weeks .

The pharmacokinetics of etrasimod reveal that it reaches steady-state concentrations within 7 days and exhibits a half-life ranging from 29.7 to 36.4 hours . The compound is highly protein-bound (97.9%) and shows minimal activity on S1P receptor 3 .

Clinical Efficacy

Etrasimod has been evaluated in several clinical trials for its efficacy in treating moderate to severe ulcerative colitis:

Key Clinical Findings

StudyTreatment GroupClinical Remission Rate at Week 12Clinical Remission Rate at Week 52
OASIS Phase 2 TrialEtrasimod 2 mg32% 35.7%
OASIS Phase 2 TrialPlacebo4.8% 4.0%
Phase 3 TrialEtrasimod (various doses)Statistically significant improvement vs placeboStatistically significant improvement vs placebo

In pivotal studies, etrasimod demonstrated significant efficacy with remission rates notably higher than placebo groups. For instance, in the OASIS trial, patients receiving etrasimod showed a clinical remission rate of 32% compared to just 4% for those on placebo at week 12 .

Safety Profile

The safety profile of etrasimod has been consistent across trials:

  • Treatment-emergent adverse events (AEs) occurred in approximately 59.6% of participants receiving etrasimod compared to 47.8% in the placebo group.
  • Most AEs were mild to moderate; no serious AEs or deaths were reported during the studies .

特性

CAS番号

1206123-97-8

分子式

C32H40F3N5O5

分子量

631.7 g/mol

IUPAC名

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid

InChI

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1

InChIキー

GVPVVOSNDUAUKM-BPGOJFKZSA-N

SMILES

InChI=1S/C26H26F3NO3.C6H14N4O2/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23;7-4(5(11)12)2-1-3-10-6(8)9/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t17-;4-/m10/s1

異性体SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F.C(C[C@@H](C(=O)O)N)CN=C(N)N

正規SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F.C(CC(C(=O)O)N)CN=C(N)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

APD334 L-Arginine;  Etrasimod arginine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。